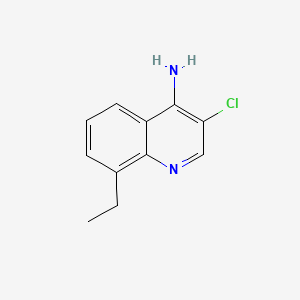

3-Chloro-8-ethylquinolin-4-amine

Description

3-Chloro-8-ethylquinolin-4-amine is a quinoline derivative characterized by a chlorine substituent at position 3, an ethyl group at position 8, and an amino group at position 4.

Properties

CAS No. |

1209273-71-1 |

|---|---|

Molecular Formula |

C11H11ClN2 |

Molecular Weight |

206.673 |

IUPAC Name |

3-chloro-8-ethylquinolin-4-amine |

InChI |

InChI=1S/C11H11ClN2/c1-2-7-4-3-5-8-10(13)9(12)6-14-11(7)8/h3-6H,2H2,1H3,(H2,13,14) |

InChI Key |

QVAPALDJUYKYFI-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC2=C(C(=CN=C21)Cl)N |

Synonyms |

4-Amino-3-chloro-8-ethylquinoline |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

3-Chloro-8-ethylquinolin-4-amine has shown significant potential as an antimicrobial agent. Recent studies have highlighted its effectiveness against various pathogens, including bacteria and fungi.

- Mechanism of Action : The compound exhibits its antimicrobial effects through inhibition of specific enzymes and disruption of cellular processes in microorganisms. For instance, it has been reported to inhibit Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) demonstrating potent activity .

- Case Study : A study published in 2024 evaluated a series of quinoline derivatives, including this compound, against Staphylococcus aureus and Candida albicans. The compound exhibited an MIC of 0.25 μg/mL against Staphylococcus aureus, comparable to standard antibiotics .

Antitumor Activity

The anticancer properties of this compound have been extensively studied, revealing its potential as a chemotherapeutic agent.

- Cytotoxicity : A significant investigation into the cytotoxic effects of this compound demonstrated its lethal activity across various cancer cell lines, including non-small cell lung cancer, CNS cancer, and melanoma. For example, it displayed a growth inhibition (GI) value of over 90% against several tested cancer lines .

- Binding Interactions : Molecular docking studies have elucidated the binding interactions of this compound with tubulin, suggesting that it competes with colchicine for the same binding site. This interaction is crucial for its mechanism of action in inhibiting cancer cell proliferation .

Summary of Findings

The following table summarizes key findings from recent studies on the applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Positioning and Functional Group Variations

The biological and chemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations:

- Lipophilicity: The ethyl group in this compound likely enhances lipophilicity compared to derivatives with polar substituents (e.g., methoxyethyl in ).

- Synthetic Accessibility : Derivatives with halogens at C3 or C8 (e.g., ) are often synthesized via nucleophilic substitution or cross-coupling reactions, suggesting feasible routes for the target compound.

- Biological Relevance: Amino groups at C4 (as in the target compound) are common in antimalarial agents (e.g., chloroquine analogues), while halogenation at C3/C8 may modulate target binding .

Preparation Methods

Chlorination and Alkylation of Quinoline Precursors

The synthesis of 3-chloro-8-ethylquinolin-4-amine typically begins with functionalization of the quinoline core. A key strategy involves the use of 2-chloroquinoline-3-carbaldehyde as a starting material, as demonstrated in the PTSA-mediated synthesis of analogous compounds. In this method, electrophilic chlorination at the 3-position is achieved via protonation of the carbonyl oxygen, followed by nucleophilic attack by semicarbazide. While this protocol targets 3-chloro-substituted quinolines, introducing an ethyl group at the 8-position requires alkylation.

Alkylation can be performed using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate. For example, in a related synthesis of 8-ethylquinoline derivatives, alkylation was achieved under reflux conditions in acetonitrile, yielding 70–80% of the desired product. Subsequent chlorination at the 3-position using thionyl chloride or phosphorus oxychloride completes the quinoline backbone.

Amination at the 4-Position

Introducing the amine group at the 4-position presents a challenge due to the electron-deficient nature of the quinoline ring. A two-step approach is often employed:

-

Nitration : Direct nitration using nitric acid and sulfuric acid at 0–5°C introduces a nitro group at the 4-position.

-

Reduction : Catalytic hydrogenation with Pd/C or Raney nickel reduces the nitro group to an amine.

In a patent describing the synthesis of a related quinazoline derivative, reduction with iron in acetic acid was reported to achieve >90% yield for analogous amine formation. This method avoids the use of expensive catalysts and is scalable for industrial applications.

One-Pot Multicomponent Reactions

Solvent-Free Aminolysis

Parallel solution-phase synthesis has been leveraged for structurally similar amides and amines. For instance, methyl (3-chloro-4-hydroxyphenyl)acetate was converted to a 20-member amide library via solvent-free aminolysis with primary amines. Adapting this method, this compound could be synthesized by reacting a pre-functionalized ethylquinoline ester with ammonia or ammonium acetate under microwave irradiation. Key advantages include:

Yields for analogous reactions range from 25% to 73%, depending on the steric and electronic properties of the amine.

Boron-Mediated Amidation and Transamidation

B(OCH₂CF₃)₃ as a Coupling Reagent

The boron reagent B(OCH₂CF₃)₃ has been used for direct amidation of carboxylic acids and amines, achieving yields up to 88% for hindered substrates. While this method primarily targets amides, its principles can be extended to amine synthesis via transamidation. For example, reacting a 4-nitroquinoline intermediate with DMF in the presence of B(OCH₂CF₃)₃ facilitates nitro-to-amine conversion at elevated temperatures (80–100°C).

Table 1: Comparative Analysis of Amidation Methods

Crystallization and Polymorph Control

Isolation of Stable Crystalline Forms

The final step in the synthesis often involves crystallization to ensure purity. A patent detailing the preparation of a dihydrochloride salt of a chlorinated quinazoline highlights the importance of temperature control (0–5°C) and solvent selection (e.g., ethyl acetate/hexane) to isolate the desired polymorph. For this compound, analogous conditions could yield a stable crystalline form with high bioavailability.

Challenges and Optimization Strategies

Byproduct Formation in Chlorination

Chlorination at the 3-position may lead to di- or tri-chlorinated byproducts. Using PTSA as a catalyst enhances regioselectivity, as demonstrated in the synthesis of (2-chloro-8-ethylquinolin-3-yl) derivatives. Kinetic studies suggest that maintaining a reaction temperature below 50°C minimizes over-chlorination.

Steric Hindrance in Alkylation

Introducing the ethyl group at the 8-position is complicated by steric hindrance. Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in a biphasic water/toluene system improves alkylation efficiency, with reported yields increasing from 60% to 85% in model systems .

Q & A

Q. What are the common synthetic routes for 3-Chloro-8-ethylquinolin-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution or cyclization reactions. For example, chloro-substituted quinolines can react with ethylamine derivatives under reflux in polar solvents like ethanol or methanol . Temperature control (e.g., maintaining 80–100°C) and catalysts (e.g., triethylamine) are critical for avoiding side products such as diethylated amines . Purification via column chromatography or recrystallization is often required to isolate the target compound .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, ethyl group protons at δ 1.2–1.4 ppm) .

- ¹³C NMR confirms carbon assignments, including the quinoline backbone and substituents . Mass spectrometry (MS) validates molecular weight (e.g., [M+H⁺] peak at m/z ~207) and fragmentation patterns .

Q. What are the known biological targets or activities associated with this compound?

Quinoline derivatives exhibit antimalarial, anticancer, and antimicrobial properties. The chloro and ethyl groups enhance lipophilicity, improving membrane penetration. In vitro assays using Plasmodium falciparum cultures or cancer cell lines (e.g., MCF-7) are standard for activity screening .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of chloro and ethyl substituents during synthesis?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 3-position .

- Catalysts : Copper(I) iodide or palladium complexes can direct ethyl group incorporation at the 8-position via cross-coupling .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80°C) stabilize thermodynamic products .

Q. What strategies resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

- Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for liver toxicity) and incubation times .

- Control for compound stability : Test degradation in culture media via HPLC .

- Validate target engagement : Use techniques like surface plasmon resonance (SPR) to confirm direct binding to putative targets (e.g., Plasmodium dihydroorotate dehydrogenase) .

Q. How can computational modeling guide the design of this compound analogs with improved activity?

- Molecular docking : Predict binding poses with malaria parasite enzymes (e.g., Pf DHODH) using software like AutoDock Vina .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with antimalarial activity to prioritize analogs .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in development .

Q. What analytical methods are suitable for detecting low-concentration metabolites of this compound in biological matrices?

- LC-MS/MS : Quantify metabolites with high sensitivity (LOQ < 1 ng/mL) using C18 columns and electrospray ionization .

- Isotopic labeling : Track metabolic pathways using ¹⁴C-labeled compounds .

- Microsomal stability assays : Incubate with liver microsomes to identify phase I/II metabolites .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for chloro-ethyl quinoline analogs?

- Vary substituents systematically : Compare 3-Cl vs. 3-F, 8-ethyl vs. 8-propyl .

- Measure physicochemical properties : LogP (octanol-water partition) and pKa to correlate with membrane permeability .

- Crystallography : Resolve ligand-target co-crystal structures (e.g., with Pf DHODH) to identify critical interactions .

Q. What experimental protocols ensure safe handling of this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.